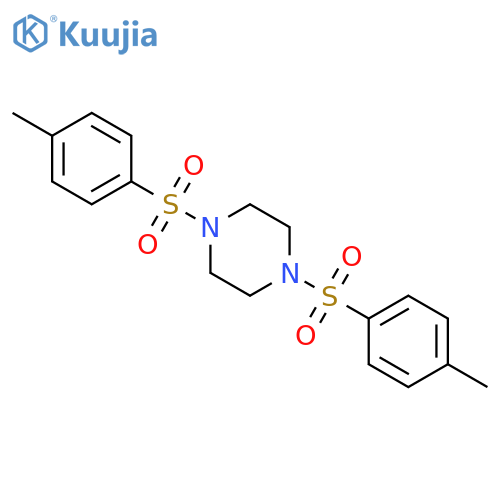Cas no 17046-84-3 (1,4-Ditosylpiperazine)

1,4-Ditosylpiperazine structure
商品名:1,4-Ditosylpiperazine
1,4-Ditosylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1,4-Ditosylpiperazine
- Piperazine,1,4-bis[(4-methylphenyl)sulfonyl]-
- 1,4-bis-(4-methylphenyl)sulfonylpiperazine
- Nsc37244
- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine
- NSC-37244
- 1,4-bis(4-methylbenzenesulfonyl)piperazine
- N,N'-BIS(P-TOLUENESULFONYL)PIPERAZINE
- CS-0316425
- LMIXCJFVEQOWSQ-UHFFFAOYSA-
- Oprea1_620190
- CHEMBL596080
- BDBM50305741
- LMIXCJFVEQOWSQ-UHFFFAOYSA-N
- Piperazine, 1,4-bis[(4-methylphenyl)sulfonyl]-
- HMS1681F10
- 1,4-Bis[(4-methylphenyl)sulfonyl]piperazine #
- InChI=1/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- 17046-84-3
- AKOS000668822
- Piperazine,4-bis[(4-methylphenyl)sulfonyl]-
- SCHEMBL10724066
- DTXSID00284444
- Z45409801
- Oprea1_429495
- STK864445
- DB-328763
- G66225
-
- MDL: MFCD00047400
- インチ: InChI=1S/C18H22N2O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- InChIKey: LMIXCJFVEQOWSQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C)C=C3
計算された属性
- せいみつぶんしりょう: 394.10200
- どういたいしつりょう: 394.10209953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 91.5Ų
じっけんとくせい
- PSA: 91.52000
- LogP: 4.03600
1,4-Ditosylpiperazine セキュリティ情報
1,4-Ditosylpiperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1,4-Ditosylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D076170-1000mg |
1,4-Ditosylpiperazine |
17046-84-3 | 1g |
$ 475.00 | 2022-06-06 | ||
| A2B Chem LLC | AD65744-1g |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 1g |
$76.00 | 2024-04-20 | |
| Aaron | AR007V24-250mg |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 250mg |
$34.00 | 2025-02-13 | |
| A2B Chem LLC | AD65744-250mg |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 250mg |
$28.00 | 2024-04-20 | |
| 1PlusChem | 1P007UTS-1g |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 1g |
$95.00 | 2024-06-19 | |
| Aaron | AR007V24-100mg |
1,4-Ditosylpiperazine |
17046-84-3 | 95% | 100mg |
$21.00 | 2025-02-13 | |
| Ambeed | A719391-5g |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 5g |
$364.0 | 2025-03-05 | |
| Ambeed | A719391-1g |
1,4-Ditosylpiperazine |
17046-84-3 | 95+% | 1g |
$105.0 | 2025-03-05 | |
| TRC | D076170-500mg |
1,4-Ditosylpiperazine |
17046-84-3 | 500mg |
$ 285.00 | 2022-06-06 | ||
| TRC | D076170-2500mg |
1,4-Ditosylpiperazine |
17046-84-3 | 2500mg |
$ 945.00 | 2022-06-06 |
1,4-Ditosylpiperazine 関連文献
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
17046-84-3 (1,4-Ditosylpiperazine) 関連製品
- 27106-51-0(1-(4-methylbenzenesulfonyl)piperazine)
- 179051-76-4(1-(naphthalene-2-sulfonyl)piperazine)
- 46779-48-0(1-methyl-4-[(4-methylphenyl)sulfonyl]piperazine)
- 14172-55-5(1-(benzenesulfonyl)piperazine)
- 205754-50-3(rac 7-Hydroxy Efavirenz)
- 649-15-0(N,N-Diethyl-p-toluenesulfonamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17046-84-3)1,4-Ditosylpiperazine

清らかである:99%
はかる:5g
価格 ($):298